2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone
説明
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-17(18-7-5-14(6-8-18)13-2-3-13)10-12-1-4-15-16(9-12)21-11-20-15/h1,4,9H,2-3,5-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRWVNLAVMNZCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone , also known as a derivative of benzodioxole with potential pharmacological activities, has garnered attention in medicinal chemistry. This article aims to explore its biological activity, including its pharmacodynamics, structure-activity relationship (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 287.35 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, and a piperidine ring that enhances its pharmacological profile.
Biological Activity Overview
Research indicates that compounds containing the benzodioxole structure exhibit various biological activities, including:
- Antimicrobial Activity : Certain derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. For example, studies have demonstrated that compounds similar to 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone possess antibacterial properties with minimum inhibitory concentrations (MICs) ranging from 625 to 1250 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Cytotoxicity : The compound's structural components suggest potential cytotoxic effects against various cancer cell lines. For instance, modifications in the piperidine ring have been linked to enhanced cytotoxicity in certain derivatives .
Structure-Activity Relationship (SAR)
The SAR of benzodioxole derivatives indicates that modifications on the piperidine ring and the substituents on the benzodioxole can significantly influence biological activity. Key observations include:
- Substituent Effects : The introduction of alkyl or halogen groups on the benzodioxole moiety can enhance binding affinity to biological targets.
- Piperidine Variations : Alterations in the piperidine structure can affect both solubility and interaction with target receptors, impacting overall efficacy .
Case Studies
Several studies have evaluated the biological activity of compounds related to 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone:
- Antimicrobial Evaluation :
- Cytotoxicity Assays :
Data Table: Biological Activity Summary
類似化合物との比較
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Impact on Activity: The 2,4-dihydroxyphenyl group in 29a confers antioxidant activity, likely via radical scavenging . The cyclopropylidene group in the target compound may reduce metabolic degradation compared to hydroxymethyl or tert-butyl substituents .
Core Structure Differences: Quinoline derivatives (e.g., C1) exhibit tubulin inhibition, suggesting that the benzo[d][1,3]dioxol-5-yl group synergizes with planar heterocycles for anticancer activity . Pyrrolidinyl-substituted analogs (e.g., 6e, ) show diverse applications, from antibacterial to psychoactive effects, depending on backbone flexibility and substituent positioning.
Physicochemical and Spectral Properties
- Melting Points : Analogs with rigid substituents (e.g., 6e , tert-butyl) exhibit higher melting points (134–136°C) compared to amorphous solids like 29a , suggesting crystallinity differences .
- Spectral Signatures: IR spectra consistently show C=O stretches near 1665–1670 cm⁻¹, confirming ethanone functionality . NMR data for analogs (e.g., 29a) reveal aromatic proton shifts at δ 6.8–7.5 ppm, typical for benzo[d][1,3]dioxole systems .
Q & A
Q. Methodological Answer :
- Antimicrobial : Broth microdilution (MIC ≤16 µg/mL) against Candida albicans and Staphylococcus aureus .
- Metabolic Stability : LC-HRMS (e.g., Q-Exactive Orbitrap) identifies hydroxylated or glucuronidated metabolites in hepatocyte incubations .
- Receptor Binding : Radioligand displacement assays (e.g., uPAR inhibition) with IC₅₀ values <10 µM .
Basic: How can chromatographic methods be tailored to separate stereoisomers of this compound?
Methodological Answer :
Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and isocratic elution (hexane:IPA 90:10) resolves enantiomers. For diastereomers, reverse-phase C18 columns with 0.1% TFA in acetonitrile/water gradients improve resolution . Retention time reproducibility (±0.2 min) is ensured by column temperature control (25°C) .
Advanced: What strategies mitigate toxicity risks during preclinical evaluation of structurally related compounds?
Q. Methodological Answer :
- Ames Test : Assess mutagenicity using Salmonella strains TA98/TA100 with S9 metabolic activation .
- hERG Inhibition : Patch-clamp assays (IC₅₀ <1 µM) predict cardiotoxicity .
- CYP450 Profiling : Fluorescence-based assays (e.g., CYP3A4 inhibition) identify metabolic liabilities .
Advanced: How can molecular docking elucidate the role of the cyclopropylidene-piperidine moiety in target binding?
Methodological Answer :
AutoDock Vina or Schrödinger Glide docks the compound into homology-modeled receptors (e.g., uPAR). The cyclopropylidene group’s rigidity enhances van der Waals interactions in hydrophobic pockets (ΔG < -9 kcal/mol) . MD simulations (AMBER) over 100 ns validate pose stability (RMSD <2 Å) .
Basic: What crystallization conditions favor high-quality single crystals for X-ray diffraction?
Methodological Answer :
Slow evaporation from EtOAc/hexane (1:1) at 4°C produces diffraction-quality crystals. For hygroscopic compounds, use sealed capillaries under inert gas. SHELXD identifies space groups (e.g., P2₁/c) and resolves disorder using twin laws .
Advanced: How do substituent modifications on the benzodioxole ring affect bioavailability?
Methodological Answer :
LogP adjustments via substituents (e.g., -OCH₃ increases lipophilicity) correlate with Caco-2 permeability (Papp >10⁻⁶ cm/s). Methyl groups reduce metabolic clearance (t₁/₂ >60 min in microsomes) . In vivo PK studies in rodents (IV/PO dosing) show AUC₀–24h >5000 ng·h/mL for trifluoromethyl derivatives .
Advanced: What analytical workflows address discrepancies between theoretical and observed NMR shifts?
Q. Methodological Answer :
- DFT Calculations : Gaussian09 with B3LYP/6-311+G(d,p) predicts shifts within 0.3 ppm of experimental values .
- Solvent Artifacts : DMSO-d₆ deshields aromatic protons by ~0.5 ppm; use CDCl₃ for accurate coupling constants .
- Dynamic Effects : EXSY NMR detects conformational exchange in piperidine rings (ΔG‡ ~50 kJ/mol) .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
